molecular formula C6H10N2O B13311445 2-(Oxazol-5-YL)propan-1-amine

2-(Oxazol-5-YL)propan-1-amine

Cat. No.: B13311445
M. Wt: 126.16 g/mol
InChI Key: VCKVAOOBXRUIAR-UHFFFAOYSA-N
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Description

2-(Oxazol-5-YL)propan-1-amine is a heterocyclic compound that contains an oxazole ring Oxazole is a five-membered ring with one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the van Leusen oxazole synthesis, which uses tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of oxazole derivatives, including 2-(Oxazol-5-YL)propan-1-amine, often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

2-(Oxazol-5-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazole compounds .

Scientific Research Applications

2-(Oxazol-5-YL)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxazol-5-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound with a similar structure but without the propan-1-amine group.

    Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.

    Oxazoline: A reduced form of oxazole with a saturated ring.

Uniqueness

2-(Oxazol-5-YL)propan-1-amine is unique due to the presence of both the oxazole ring and the propan-1-amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-(1,3-oxazol-5-yl)propan-1-amine

InChI

InChI=1S/C6H10N2O/c1-5(2-7)6-3-8-4-9-6/h3-5H,2,7H2,1H3

InChI Key

VCKVAOOBXRUIAR-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CN=CO1

Origin of Product

United States

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